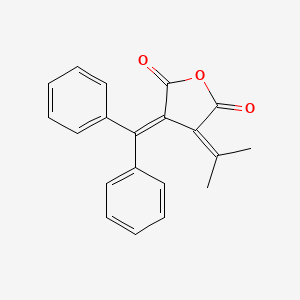![molecular formula C19H22O3 B14635704 [1,1'-Biphenyl]-4-yl (pentyloxy)acetate CAS No. 54334-91-7](/img/structure/B14635704.png)
[1,1'-Biphenyl]-4-yl (pentyloxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-yl (pentyloxy)acetate: is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a pentyloxyacetate functional group attached to one of the phenyl rings. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl (pentyloxy)acetate typically involves the esterification of [1,1’-Biphenyl]-4-yl acetic acid with pentanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-4-yl (pentyloxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-yl (pentyloxy)acetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentyloxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated biphenyls, aminated biphenyls
Aplicaciones Científicas De Investigación
Chemistry: [1,1’-Biphenyl]-4-yl (pentyloxy)acetate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a probe to study the interactions between biphenyl derivatives and biological macromolecules. It may also serve as a model compound for investigating the metabolic pathways of biphenyls in living organisms.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, [1,1’-Biphenyl]-4-yl (pentyloxy)acetate is used in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its stability and reactivity make it a valuable component in various formulations.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-yl (pentyloxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s biphenyl core can engage in π-π interactions with aromatic residues in proteins, while the pentyloxyacetate group can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- [1,1’-Biphenyl]-4-yl acetate
- [1,1’-Biphenyl]-4-yl (butyloxy)acetate
- [1,1’-Biphenyl]-4-yl (hexyloxy)acetate
Comparison: Compared to [1,1’-Biphenyl]-4-yl acetate, the pentyloxy derivative has a longer alkyl chain, which can influence its solubility and reactivity. The presence of the pentyloxy group may enhance the compound’s hydrophobicity, making it more suitable for applications in non-polar environments. Additionally, the longer alkyl chain can affect the compound’s interaction with biological targets, potentially leading to different biological activities.
Propiedades
Número CAS |
54334-91-7 |
|---|---|
Fórmula molecular |
C19H22O3 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(4-phenylphenyl) 2-pentoxyacetate |
InChI |
InChI=1S/C19H22O3/c1-2-3-7-14-21-15-19(20)22-18-12-10-17(11-13-18)16-8-5-4-6-9-16/h4-6,8-13H,2-3,7,14-15H2,1H3 |
Clave InChI |
JZOCMCNTACKKBQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


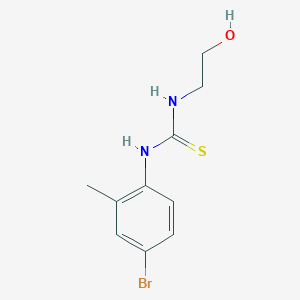
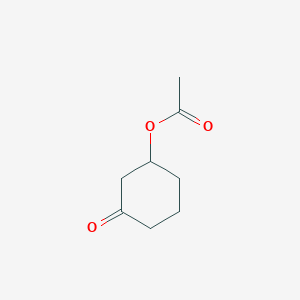
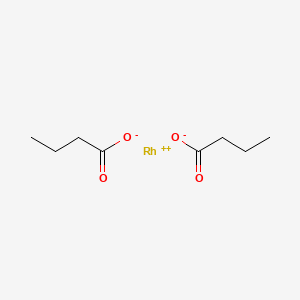
![N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14635654.png)
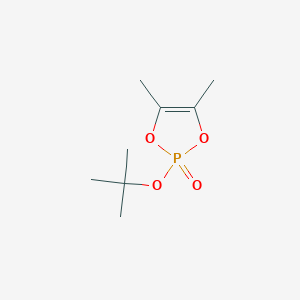
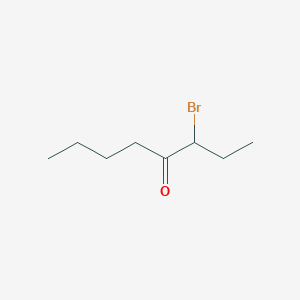
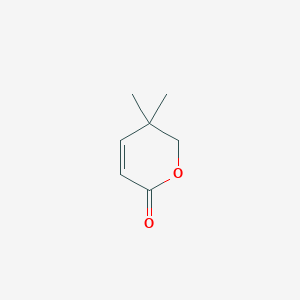
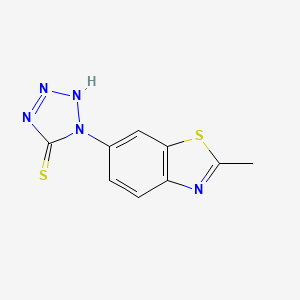
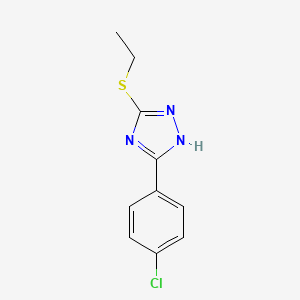
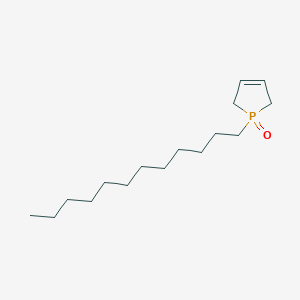
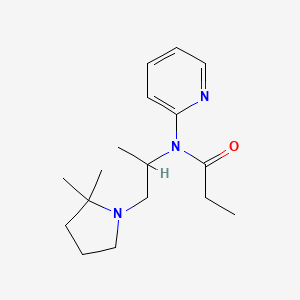
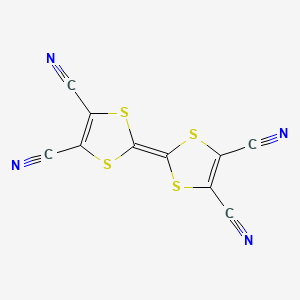
![2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14635719.png)
